molecular formula C17H29N3 B5850013 N,N-diethyl-4-[(4-ethyl-1-piperazinyl)methyl]aniline

N,N-diethyl-4-[(4-ethyl-1-piperazinyl)methyl]aniline

Cat. No. B5850013
M. Wt: 275.4 g/mol
InChI Key: JQIFAVDIUNKICQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-4-[(4-ethyl-1-piperazinyl)methyl]aniline, also known as DEEP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. DEEP belongs to the class of compounds known as piperazine derivatives, which have been widely studied for their pharmacological properties.

Mechanism of Action

The exact mechanism of action of N,N-diethyl-4-[(4-ethyl-1-piperazinyl)methyl]aniline is not fully understood, but it is believed to act through modulation of the central nervous system. N,N-diethyl-4-[(4-ethyl-1-piperazinyl)methyl]aniline has been shown to bind to the mu-opioid receptor, which is involved in pain perception, and may also interact with other receptors involved in inflammation and allergy.
Biochemical and Physiological Effects:
N,N-diethyl-4-[(4-ethyl-1-piperazinyl)methyl]aniline has been shown to exhibit a range of biochemical and physiological effects, including analgesia, sedation, and antihistaminic effects. These effects are thought to be mediated through its interactions with various receptors in the central nervous system.

Advantages and Limitations for Lab Experiments

One advantage of N,N-diethyl-4-[(4-ethyl-1-piperazinyl)methyl]aniline as a research tool is its well-characterized pharmacological properties, which make it a useful tool for investigating the mechanisms of pain, inflammation, and allergy. However, one limitation is its potential for toxicity, which must be carefully monitored in laboratory experiments.

Future Directions

There are several potential future directions for research on N,N-diethyl-4-[(4-ethyl-1-piperazinyl)methyl]aniline. One area of interest is its potential as a therapeutic agent for pain and inflammation. Additionally, further investigation is needed to fully understand its mechanism of action and potential interactions with other drugs. Finally, there is potential for the development of new derivatives of N,N-diethyl-4-[(4-ethyl-1-piperazinyl)methyl]aniline with improved pharmacological properties.

Synthesis Methods

N,N-diethyl-4-[(4-ethyl-1-piperazinyl)methyl]aniline can be synthesized through a multi-step process involving the reaction of piperazine with various reagents. One commonly used method involves the reaction of piperazine with N,N-diethylformamide dimethyl acetal, followed by the addition of formaldehyde and aniline. The resulting product is then purified through a series of chromatography steps to obtain pure N,N-diethyl-4-[(4-ethyl-1-piperazinyl)methyl]aniline.

Scientific Research Applications

N,N-diethyl-4-[(4-ethyl-1-piperazinyl)methyl]aniline has been shown to exhibit a range of pharmacological properties, including analgesic, anti-inflammatory, and antihistaminic effects. These properties have led to its investigation as a potential therapeutic agent for various medical conditions, including pain, inflammation, and allergies.

properties

IUPAC Name

N,N-diethyl-4-[(4-ethylpiperazin-1-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3/c1-4-18-11-13-19(14-12-18)15-16-7-9-17(10-8-16)20(5-2)6-3/h7-10H,4-6,11-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIFAVDIUNKICQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC=C(C=C2)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5422463

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